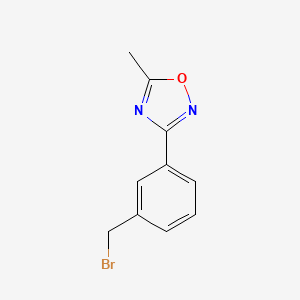
1-(3-bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(3-bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a bromophenyl group, a methyl group, and a trifluoromethyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For example, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). X-ray diffraction could also be used to analyze the crystal structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, the compound 3-Bromophenyl trifluoromethyl sulphide has a molecular weight of 257.07 and is a colorless to yellow liquid .
Scientific Research Applications
Chemical Synthesis and Functionalization
- Switchable Reactivity and Site‐Selective Functionalization : This compound, alongside related pyrazoles, exhibits versatile chemical reactivity that enables the site-selective functionalization of the pyrazole ring. Depending on the reagents used, functionalization can occur at multiple positions on the heterocycle, expanding its utility in organic synthesis (Schlosser et al., 2002).
Pharmaceutical Research
- Antimicrobial and Anticancer Potential : Derivatives of this compound have been synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Some derivatives exhibited promising activities, suggesting potential for the development of new therapeutic agents (Küçükgüzel et al., 2013).
Materials Science
- Electrochemically Induced Transformations : The compound has been used in electrochemical studies to synthesize new materials with potential applications in biomedical fields, particularly for the regulation of inflammatory diseases (Ryzhkova et al., 2020).
Fluorescence Studies
- Synthesis and Fluorescent Properties : Pyrazoline derivatives, closely related to the compound of interest, have been synthesized and studied for their fluorescent properties. These studies contribute to the understanding of the effects of structural modifications on the fluorescence and may lead to applications in sensing and imaging technologies (Ibrahim et al., 2016).
Antimicrobial Agents
- Development of Antimicrobial Agents : A new series of pyrazole derivatives have been synthesized and tested for their in vitro antibacterial, antifungal, and antioxidant activities. The findings suggest that certain derivatives display broad-spectrum antimicrobial activities, highlighting the potential for the development of new antimicrobial agents (Bhat et al., 2016).
properties
IUPAC Name |
1-(3-bromophenyl)-5-methyl-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2/c1-7-5-10(11(13,14)15)16-17(7)9-4-2-3-8(12)6-9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECLHFHMHXWCQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=CC=C2)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

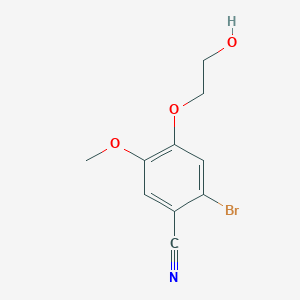
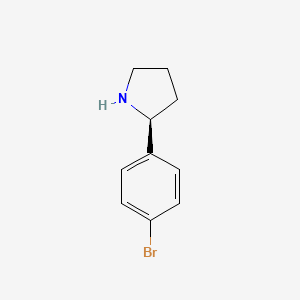
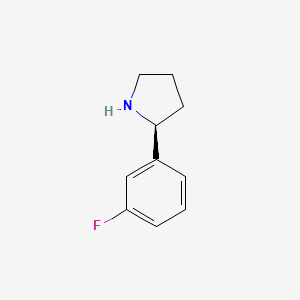
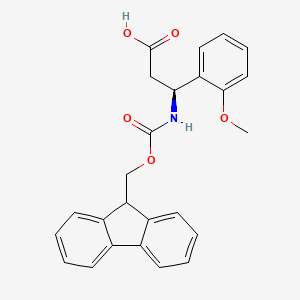
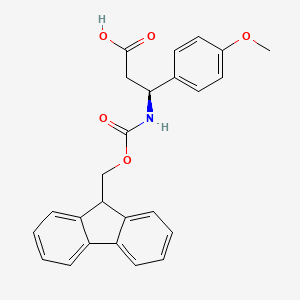
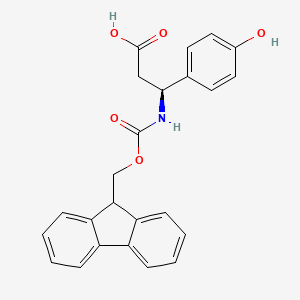
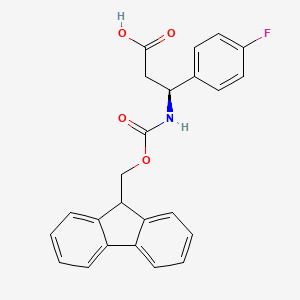
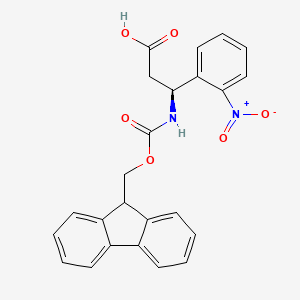
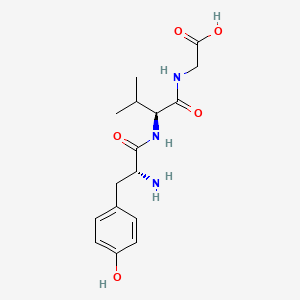
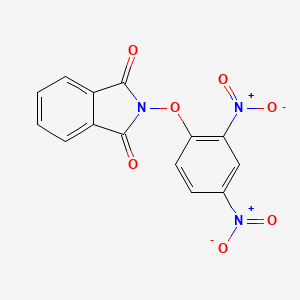
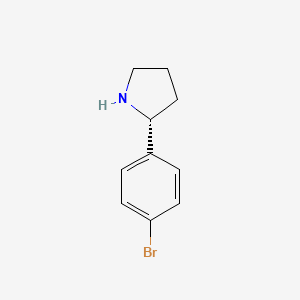
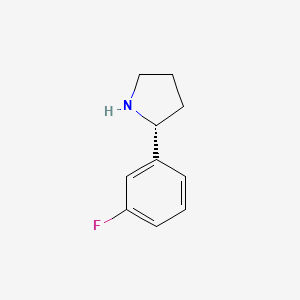
![[5-(2-Furyl)-1h-pyrazol-3-yl]methanol](/img/structure/B1337243.png)
